Boc-Tyr(tBu)-OH (CAS: 47375-34-8) is a tyrosine derivative specifically engineered for Boc-strategy solid-phase peptide synthesis (SPPS). It features two critical protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino terminus for temporary protection during chain elongation, and an acid-labile tert-butyl (tBu) ether on the phenolic side-chain for permanent protection. This dual-protection scheme is fundamental to the Boc/Bzl (or Boc/tBu) synthesis methodology, which relies on graded acid lability to selectively deprotect the N-terminus (with moderate acids like TFA) while preserving side-chain integrity until final, harsher acid cleavage.
Substituting Boc-Tyr(tBu)-OH is not a straightforward cost-saving measure and often leads to process failure or significant impurity profiles. Using an Fmoc-based equivalent like Fmoc-Tyr(tBu)-OH is fundamentally incompatible, as the N-terminal Fmoc group requires base-labile deprotection (e.g., piperidine), which is orthogonal to the acid-based chemistry of a Boc-SPPS workflow. Opting for a variant with a different side-chain protecting group, such as Boc-Tyr(Bzl)-OH, introduces a benzyl ether that requires dangerously strong acids like anhydrous hydrofluoric acid (HF) for cleavage, unlike the tBu group which is removed by TFA. This not only complicates handling but also risks side reactions and degradation of sensitive peptides. Using a side-chain unprotected version (Boc-Tyr-OH) is highly inadvisable as the reactive phenolic hydroxyl group can undergo undesirable O-acylation during coupling, leading to branched peptide impurities and reduced yield of the target sequence.
The primary procurement driver for Boc-Tyr(tBu)-OH is its strict compatibility with the Boc-SPPS chemical workflow. The Nα-Boc group is designed for cleavage under moderately acidic conditions (typically Trifluoroacetic acid, TFA), while the alternative Nα-Fmoc group (used in Fmoc-Tyr(tBu)-OH) requires basic conditions (e.g., piperidine) for removal. These deprotection chemistries are mutually exclusive; using an Fmoc-amino acid in a Boc-synthesis workflow will halt chain elongation, as the Fmoc group is stable to TFA. This makes the choice of N-terminal protecting group a non-negotiable parameter based on the established synthesis strategy.
| Evidence Dimension | Nα-Protecting Group Deprotection Reagent |
| Target Compound Data | Boc group is cleaved by moderate acid (TFA). |
| Comparator Or Baseline | Fmoc-Tyr(tBu)-OH: Fmoc group is cleaved by base (piperidine). |
| Quantified Difference | Qualitative chemical incompatibility (Acid vs. Base cleavage). |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cycles. |
This chemical incompatibility makes Boc-Tyr(tBu)-OH the only viable choice for established Boc-SPPS protocols, preventing catastrophic synthesis failure.
The tert-butyl (tBu) side-chain protection of Boc-Tyr(tBu)-OH offers a significant process advantage over benzyl (Bzl) protection used in comparators like Boc-Tyr(Bzl)-OH. The tBu ether is cleaved simultaneously with the peptide from most resins using TFA. In contrast, the Bzl ether is only partially removed by TFA and requires much stronger, more hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for complete removal. The use of HF requires specialized, corrosion-resistant equipment and poses significant safety risks. Furthermore, these harsh conditions can degrade sensitive peptide sequences, reducing final product purity and yield.
| Evidence Dimension | Side-Chain Protecting Group Cleavage Reagent |
| Target Compound Data | tert-Butyl (tBu) group: Removed by TFA. |
| Comparator Or Baseline | Boc-Tyr(Bzl)-OH: Benzyl (Bzl) group requires HF or TFMSA for complete removal. |
| Quantified Difference | Qualitative difference in acid strength and hazard level (TFA vs. HF). |
| Conditions | Final peptide cleavage and global deprotection step in Boc-SPPS. |
Selecting Boc-Tyr(tBu)-OH simplifies the final cleavage step, enhances laboratory safety by avoiding HF, and better preserves the integrity of the target peptide.
Procuring the side-chain protected Boc-Tyr(tBu)-OH is critical for preventing O-acylation, a common side reaction when using unprotected Boc-Tyr-OH. The nucleophilic phenolic hydroxyl group of an unprotected tyrosine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptide impurities. This side reaction consumes activated amino acid, reduces the yield of the desired linear peptide, and complicates the final purification process. The tBu ether in Boc-Tyr(tBu)-OH effectively blocks this unwanted reactivity, ensuring that peptide bond formation occurs exclusively at the N-terminus.
| Evidence Dimension | Side Reaction Propensity |
| Target Compound Data | tBu side-chain protection prevents O-acylation. |
| Comparator Or Baseline | Boc-Tyr-OH (unprotected): Susceptible to O-acylation, forming branched peptide impurities. |
| Quantified Difference | Qualitative difference in reaction pathway (linear vs. branched peptide formation). |
| Conditions | Amino acid activation and coupling step in SPPS. |
Using Boc-Tyr(tBu)-OH directly translates to a cleaner crude product, higher effective yield of the target peptide, and reduced purification costs compared to using an unprotected version.
This compound is the designated choice for incorporating tyrosine residues in any standard Boc-SPPS workflow. Its protecting group scheme is fully compatible with the repeated TFA deprotection cycles and standard coupling reagents used in this methodology.
For synthesizing peptides that may be damaged by the extremely harsh acids required to cleave Bzl-type protecting groups, Boc-Tyr(tBu)-OH is the appropriate selection. The ability to use a milder TFA-based cleavage cocktail preserves the integrity of the final product.
In applications demanding high purity and a well-defined product profile, such as therapeutic peptide development, the tBu side-chain protection is non-negotiable. It prevents O-acylation side reactions that occur with unprotected tyrosine, ensuring a linear peptide product and simplifying downstream purification.